ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a carboxamide group (-CONH2), and a carboxylate ester group (-COO-). It also features a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of polar groups like nitro, carboxamide, and carboxylate ester suggests that the compound might have some degree of solubility in polar solvents .Scientific Research Applications
Synthesis and Derivatives
- Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate is transformed with aromatic amines and monosubstituted hydrazines to produce various substituted thiazolo[5,4-c]pyridine-7-carboxylates. These transformations lead to a wide range of derivatives, showing the compound's versatility in synthetic chemistry (Albreht, Uršič, Svete, & Stanovnik, 2009).
Chemical Synthesis and Reactions
- The compound's role in the synthesis of various derivatives, such as Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate, demonstrates its importance in the synthesis of heterocyclic compounds. These reactions and syntheses are pivotal in advancing the understanding of heterocyclic chemistry (Mohamed, 2021).
Role in Heterocycle Formation
- The compound is used as a starting material for the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles. This emphasizes its utility in creating complex molecular structures, which are essential in pharmaceutical and material sciences (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-nitrothiophene-2-carboxamides, have shown promising antileishmanial activity . This suggests that the compound may target pathways or enzymes involved in the life cycle of the Leishmania parasite.
Biochemical Pathways
The compound affects the biochemical pathways involved in the life cycle of the Leishmania parasite . The bioactivation of the compound results in the formation of metabolites that interfere with these pathways, leading to the death of the parasite .
Result of Action
The result of the compound’s action is the disruption of the life cycle of the Leishmania parasite, leading to its death . This is achieved through the compound’s interaction with its targets and the subsequent changes in the cellular environment of the parasite .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . Additionally, the stability of the compound can be influenced by factors such as temperature and pH
Future Directions
properties
IUPAC Name |
ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S2/c1-2-23-14(20)17-6-5-8-10(7-17)25-13(15-8)16-12(19)9-3-4-11(24-9)18(21)22/h3-4H,2,5-7H2,1H3,(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYIHVFZOLUKKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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